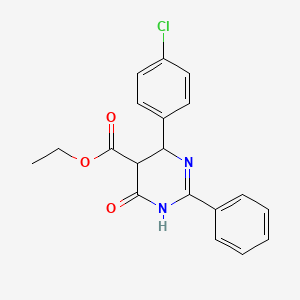

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

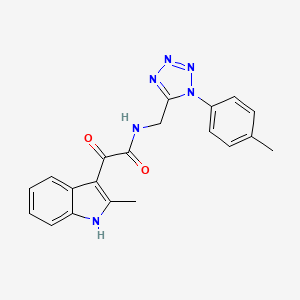

This compound is a derivative of pyrimidine, which is a basic aromatic heterocyclic organic compound similar to pyridine and benzene. It has two nitrogen atoms at positions 1 and 3 in the ring . The presence of the ethyl ester group (-COOC2H5) suggests that it might have been synthesized from a carboxylic acid precursor .

Molecular Structure Analysis

The molecular structure analysis typically involves techniques like X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis

The chemical reactivity of a compound like this would likely be influenced by the presence of the electron-rich nitrogen atoms in the pyrimidine ring, as well as the electrophilic carbonyl carbon in the ester group .Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis and Structural Analysis

Ethyl 4-(4-chlorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate and its derivatives are subjects of continuous research due to their diverse applications in the field of material science and pharmaceuticals. The synthesis and structural analysis of such compounds provide insights into their potential applications. For instance, the synthesis of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, a similar compound, has been explored, revealing detailed crystal structure information through single-crystal X-ray diffraction analysis. This type of research underpins the fundamental understanding of the compound's properties and potential reactivity patterns, serving as a cornerstone for further application-based studies (Hu Yang, 2009).

Antimalarial Drug Analysis

The compound has been investigated for its potential in medical applications, particularly in the development of antimalarial drugs. For example, studies on 5-(4-chlorophenyl)-6-ethyl-2, 4-pyrimidinediamine (PYR) have focused on its structural, bonding, and spectral analysis, aiming to understand its interaction with the enzyme's active site, which is crucial for the development of effective antimalarial therapies. This research demonstrates the compound's relevance in the pharmaceutical field, where understanding the molecular interaction and reactivity can lead to the development of novel therapeutic agents (Y. S. Sherlin et al., 2018).

Antioxidant and Radioprotective Activities

Further research into the derivatives of this compound has uncovered their antioxidant and radioprotective activities. For instance, a novel pyrimidine derivative was synthesized and characterized for its in vitro antioxidant activity using various assays. Additionally, its in vivo radioprotection property was determined using a Drosophila melanogaster model system. The study highlighted the compound's potential in reducing oxidative stress caused by ionizing radiation, indicating its utility in developing radioprotective agents (B. J. Mohan et al., 2014).

Corrosion Inhibition

The application of pyrimidine derivatives in the field of corrosion science has also been explored, demonstrating the compound's effectiveness as a corrosion inhibitor. Studies have shown that certain pyrimidine derivatives can significantly reduce the corrosion of metals in acidic environments, highlighting their potential use in industrial applications to protect metals from corrosion. The research combines electrochemical analysis and computational studies to understand the mechanism of action of these inhibitors, contributing valuable insights into the design of more efficient corrosion protection systems (Khaled Abdelazim et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 4-(4-chlorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHLQDGLYUCDKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}quinazolin-4-amine](/img/structure/B2708227.png)

![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)

![(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B2708238.png)

![5-bromo-N-(2-{1H-pyrazolo[1,5-a]imidazol-1-yl}ethyl)furan-2-carboxamide](/img/structure/B2708239.png)

![2-[3-(2-Methylpropoxy)phenoxy]acetic acid](/img/structure/B2708241.png)

![Methyl 6-isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2708243.png)